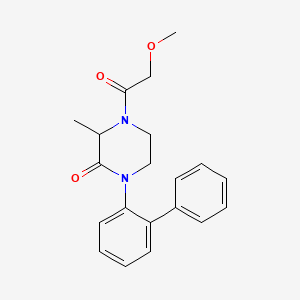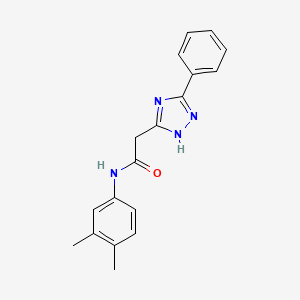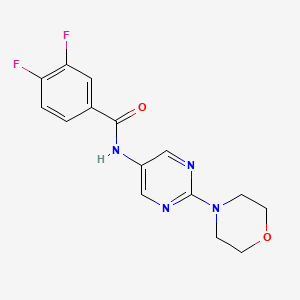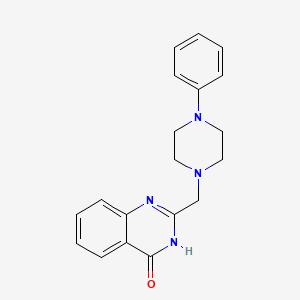
1-Biphenyl-2-yl-4-(methoxyacetyl)-3-methylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Biphenyl-2-yl-4-(methoxyacetyl)-3-methylpiperazin-2-one is a complex organic compound with a unique structure that combines a biphenyl group with a piperazine ring
Preparation Methods
The synthesis of 1-Biphenyl-2-yl-4-(methoxyacetyl)-3-methylpiperazin-2-one typically involves multiple steps, starting with the preparation of the biphenyl and piperazine precursors. The synthetic route may include:
Formation of Biphenyl Precursor: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Preparation of Piperazine Ring: The piperazine ring can be formed through a cyclization reaction involving appropriate amine and dihaloalkane precursors.
Coupling of Biphenyl and Piperazine: The final step involves coupling the biphenyl and piperazine precursors under specific reaction conditions, such as using a base and a suitable solvent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Biphenyl-2-yl-4-(methoxyacetyl)-3-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Biphenyl-2-yl-4-(methoxyacetyl)-3-methylpiperazin-2-one has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Biphenyl-2-yl-4-(methoxyacetyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
1-Biphenyl-2-yl-4-(methoxyacetyl)-3-methylpiperazin-2-one can be compared with other similar compounds, such as:
1-Biphenyl-2-yl-4-(acetyl)-3-methylpiperazin-2-one: This compound lacks the methoxy group, which may affect its chemical reactivity and biological activity.
1-Biphenyl-2-yl-4-(methoxyacetyl)-3-ethylpiperazin-2-one: The presence of an ethyl group instead of a methyl group can influence the compound’s solubility and interaction with molecular targets.
1-Biphenyl-2-yl-4-(methoxyacetyl)-3-methylpiperidin-2-one: The replacement of the piperazine ring with a piperidine ring can alter the compound’s pharmacokinetic properties and biological effects.
Properties
CAS No. |
1142210-43-2 |
|---|---|
Molecular Formula |
C20H22N2O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-(2-methoxyacetyl)-3-methyl-1-(2-phenylphenyl)piperazin-2-one |
InChI |
InChI=1S/C20H22N2O3/c1-15-20(24)22(13-12-21(15)19(23)14-25-2)18-11-7-6-10-17(18)16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3 |
InChI Key |
WKRDTIRBMOULOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(CCN1C(=O)COC)C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-phenylacetamide](/img/structure/B11189947.png)
![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaen-2-yl)phenyl] 4-nitrobenzoate](/img/structure/B11189955.png)
![N-(2,3-dimethylphenyl)-2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B11189956.png)
![9-(2,4-dichlorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11189959.png)
![9-(2-chlorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11189971.png)
![N-(2-chloro-4-methylphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11189977.png)
![N-(3-acetylphenyl)-2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11189979.png)
![7-cyclohexyl-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11189989.png)
![2-(4-Methoxyphenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide](/img/structure/B11189991.png)

![7-benzyl-1-(4-methoxyphenyl)-8-methyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11190010.png)

![4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B11190027.png)
